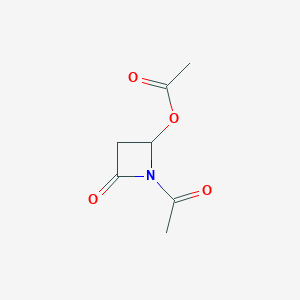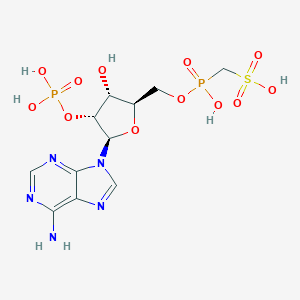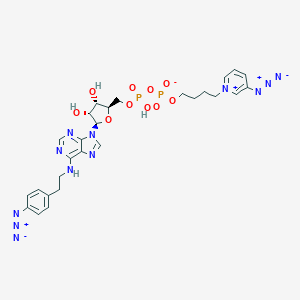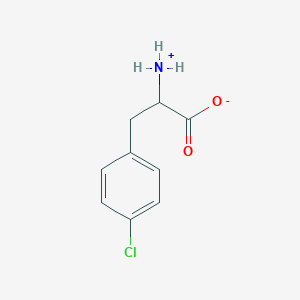
4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile
Übersicht
Beschreibung
“4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile” is a chemical compound with the molecular formula C11H8N2S and a molecular weight of 200.26 . It has a CAS number of 127406-79-5 .
Molecular Structure Analysis
The molecular structure of “4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile” consists of a thiazole ring attached to a benzonitrile group . The thiazole ring contains sulfur and nitrogen atoms at positions 1 and 3, respectively .Chemical Reactions Analysis
While specific chemical reactions involving “4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile” are not available, it’s worth noting that thiazole derivatives have been shown to exhibit diverse biological activities, which could be influenced by substituents at different positions on the thiazole ring .Physical And Chemical Properties Analysis
“4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile” has a melting point of 154 °C and should be stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
-
Medicinal Chemistry
- Thiazole derivatives have been found to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
- The methods of application or experimental procedures vary depending on the specific application. For example, in medicinal chemistry, these compounds are often synthesized and then tested in vitro or in vivo for their biological activity .
- The results or outcomes obtained also vary. For instance, some thiazole derivatives have been found to have potent antimicrobial or antitumor activity .
-
Agrochemicals
- Thiazole derivatives have applications in agrochemicals . They are used in the synthesis of various pesticides and herbicides .
- The methods of application or experimental procedures involve the synthesis of the thiazole derivative and then testing its efficacy as a pesticide or herbicide .
- The results or outcomes obtained would be the effectiveness of the thiazole derivative in controlling pests or weeds .
-
Industrial and Photographic Sensitizers
- Thiazole derivatives are used in industrial and photographic sensitizers .
- The methods of application or experimental procedures involve the synthesis of the thiazole derivative and then testing its efficacy as a sensitizer .
- The results or outcomes obtained would be the effectiveness of the thiazole derivative as a sensitizer .
Safety And Hazards
Zukünftige Richtungen
While specific future directions for “4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile” are not available, research into thiazole derivatives continues to be a promising area in medicinal chemistry due to their diverse biological activities . Further studies could focus on exploring the potential therapeutic applications of these compounds.
Eigenschaften
IUPAC Name |
4-(2-methyl-1,3-thiazol-4-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c1-8-13-11(7-14-8)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKBMJMDQCPNJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352002 | |
| Record name | 4-(2-methyl-1,3-thiazol-4-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729571 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile | |
CAS RN |
127406-79-5 | |
| Record name | 4-(2-Methyl-4-thiazolyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127406-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-methyl-1,3-thiazol-4-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














